N-Phenyl vs. N-Methyl Carbamate Subclass: Hydrogen-Bond Donor Count and Enzyme Carbamylation Reactivity
Methyl (3-methoxyphenyl)carbamate possesses one hydrogen-bond donor (the N-H group), whereas its N-methyl analog, methyl (3-methoxyphenyl)methylcarbamate (CAS 784157-08-0), possesses zero hydrogen-bond donors. This difference, documented in computed descriptors and confirmed by SMILES structural analysis, has mechanistic consequences: N-phenylcarbamates have been characterized as weaker irreversible inhibitors of AChE and BuChE compared to N-methylcarbamates, with the N-H group altering the leaving group pKa and the carbamylation-decarbamylation equilibrium [1]. In a study of N-phenylcarbamate cholinesterase inhibitors, IC50 values for structurally related N-phenylcarbamates ranged from micromolar to sub-millimolar, significantly higher (less potent) than typical N-methylcarbamate inhibitors [2]. For procurement, this means the compound cannot serve as a drop-in replacement for N-methylcarbamate inhibitors in enzyme assays without re-optimization of concentration ranges.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (N-H donor) |
| Comparator Or Baseline | Methyl (3-methoxyphenyl)methylcarbamate (CAS 784157-08-0): 0 H-bond donors |
| Quantified Difference | 1 vs. 0; categorical subclass difference (N-phenylcarbamate vs. N-methyl-N-phenylcarbamate) |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); consistent across all N-phenyl vs. N-methyl-N-phenyl carbamates |
Why This Matters
The presence of an N-H hydrogen-bond donor fundamentally alters target binding orientation and carbamylation kinetics, making this compound unsuitable as a direct substitute for N-methylated analogs in enzymatic or pharmacological studies.
- [1] About: Synthesis of a number of derivatives of alkaloids and of nitrogen-containing heterocycles and their anticholinesterase activities. (n.d.). SciencePlus. N-Methyl- and N-phenylcarbamates proved to be weak irreversible inhibitors of acetylcholinesterase and butyrylcholinesterase. View Source
- [2] Vorcakova, K., Sedlak, M., et al. (2018). Synthesis and characterization of new inhibitors of cholinesterases based on N-phenylcarbamates: In vitro study of inhibitory effect, type of inhibition, lipophilicity and molecular docking. Bioorganic Chemistry, 78, 280–289. View Source
